molecular formula C28H31N3O4 B5062077 N-[1-(2,4-dimethylanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide CAS No. 485810-16-0

N-[1-(2,4-dimethylanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide

Cat. No.: B5062077
CAS No.: 485810-16-0
M. Wt: 473.6 g/mol
InChI Key: PHAOIBFPOOWOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-Dimethylanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide is a structurally complex benzamide derivative characterized by two key substituents:

  • A 2,4-dimethylanilino group attached to a 3-methyl-1-oxobutan-2-yl moiety at the N-terminus.
  • A 4-methoxybenzoylamino group at the ortho position of the benzamide core.

This compound’s design likely targets specific biological interactions, leveraging the electron-donating methoxy group for enhanced solubility and the dimethylanilino moiety for hydrophobic binding.

Properties

IUPAC Name

N-[1-(2,4-dimethylanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4/c1-17(2)25(28(34)29-23-15-10-18(3)16-19(23)4)31-27(33)22-8-6-7-9-24(22)30-26(32)20-11-13-21(35-5)14-12-20/h6-17,25H,1-5H3,(H,29,34)(H,30,32)(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAOIBFPOOWOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386676
Record name N-[1-(2,4-Dimethylanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485810-16-0
Record name N-[1-(2,4-Dimethylanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the alkylation of primary amines and the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at the anilino or benzamide groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[1-(2,4-dimethylanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-((3-(1H-Imidazol-1-yl)Propyl)Amino)-3-Methyl-1-Oxobutan-2-Yl)-2-(4-Methoxybenzamido)Benzamide (CAS 400759-52-6)

  • Similarity : Shares the benzamide core and 4-methoxybenzamido substitution.
  • Difference: Replaces the 2,4-dimethylanilino group with a 3-(imidazol-1-yl)propylamino chain.

5-Chloro-2-[(4-Methoxybenzoyl)Amino]-N-(4-Pyridinyl)Benzamide

  • Similarity: Retains the 4-methoxybenzoylamino substitution.
  • Difference : Substitutes the N-terminus with a 4-pyridinyl group and introduces a chlorine atom at position 3.
  • The pyridinyl group could improve solubility via hydrogen bonding .

Variations in Linkage and Functional Groups

Azo-Linked Analog: 4-[[1-((2-Methoxyphenyl)Amino)Carbonyl-2-Oxopropyl]Azo]-N-Phenyl Benzamide

  • Similarity : Contains a benzamide backbone and methoxy-substituted aromatic groups.
  • Difference : Incorporates azo (-N=N-) linkages instead of amide bonds.
  • Implications : Azo groups may confer photolability or redox activity, limiting stability under physiological conditions compared to the target compound’s stable amide bonds .

N1-(2-Oxoazepan-3-Yl)-2-[(4-Chlorobenzoyl)Amino]Benzamide

  • Similarity : Benzamide core with a substituted aromatic group (4-chlorobenzoyl vs. 4-methoxybenzoyl).
  • Difference : Replaces the methoxy group with chlorine and substitutes the N-terminus with a 7-membered oxoazepane ring .
  • The chlorine substituent could enhance lipophilicity but reduce solubility .

Impact of Aromatic Substitutions

N-(4-Methoxyphenyl)Benzamide

  • Similarity : Simplest analog with a methoxy-substituted benzamide.
  • Difference: Lacks the complex N-terminal 2,4-dimethylanilino-3-methyl-1-oxobutane chain.
  • Implications : The absence of the hydrophobic N-terminus likely diminishes target engagement, highlighting its necessity in the parent compound for biological activity .

2-((2-((4-Cyanophenyl)Amino)-2-Oxoethyl)Amino)-N-(4-Fluorophenyl)Benzamide

  • Similarity: Benzamide scaffold with fluorophenyl and substituted amino groups.
  • Difference: Introduces a cyano group and fluoro substitution.
  • Implications: The cyano group’s strong electron-withdrawing nature may alter electronic properties, while fluorine enhances metabolic stability .

Structural and Functional Implications

Table 1: Key Structural Comparisons

Compound Name Core Structure Key Substituents Potential Impact on Properties
Target Compound Benzamide 2,4-Dimethylanilino, 4-methoxybenzoyl Balanced hydrophobicity and solubility; potential for dual binding interactions
CAS 400759-52-6 Benzamide 3-(Imidazol-1-yl)propylamino, 4-methoxybenzoyl Enhanced metal coordination; possible improved enzyme inhibition
5-Chloro-2-[(4-methoxybenzoyl)amino]-N-(4-pyridinyl)benzamide Benzamide 4-Pyridinyl, 5-chloro, 4-methoxybenzoyl Increased solubility (pyridinyl); altered electronic profile (Cl)
N1-(2-Oxoazepan-3-yl)-2-[(4-chlorobenzoyl)amino]benzamide Benzamide Oxoazepane, 4-chlorobenzoyl Steric hindrance (azepane); higher lipophilicity (Cl)
4-[[1-((2-Methoxyphenyl)Amino)Carbonyl-2-Oxopropyl]Azo]-N-Phenyl Benzamide Benzamide Azo linkages, 2-methoxyphenyl Photolability; potential redox activity

Biological Activity

N-[1-(2,4-dimethylanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a dimethylaniline moiety and a methoxybenzamide group. Its molecular formula is C22H28N2O3C_{22}H_{28}N_{2}O_{3}, with a molecular weight of approximately 368.48 g/mol. The structural formula is as follows:

N 1 2 4 dimethylanilino 3 methyl 1 oxobutan 2 yl 2 4 methoxybenzoyl amino benzamide\text{N 1 2 4 dimethylanilino 3 methyl 1 oxobutan 2 yl 2 4 methoxybenzoyl amino benzamide}

Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antiviral activities. For instance, related compounds have been shown to inhibit Hepatitis B virus (HBV) replication through mechanisms involving the enhancement of intracellular levels of APOBEC3G (A3G), an antiviral protein that restricts viral replication by deaminating cytidine residues in viral RNA and DNA .

The specific compound may share similar mechanisms due to structural similarities with other benzamide derivatives that have demonstrated efficacy against various viruses. The proposed mechanism involves the binding of A3G to HBV core proteins, leading to the inhibition of viral replication .

Antibacterial Activity

In addition to antiviral properties, the compound has been investigated for its antibacterial potential. Studies have shown that certain synthesized benzamide derivatives possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds similar in structure have been tested against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Case Study 1: Antiviral Efficacy Against HBV

A study focused on the synthesis and evaluation of new benzamide derivatives reported that specific modifications led to enhanced antiviral activity against HBV. The study highlighted the importance of structural components in determining biological activity and suggested that further optimization could yield more potent antiviral agents .

Case Study 2: Antibacterial Testing

Another research effort involved testing various synthesized compounds for antibacterial properties using the agar diffusion method. The results indicated that some derivatives exhibited significant inhibition zones against Streptococcus mutans, while others showed limited activity against E. coli and Klebsiella pneumoniae. . This underscores the necessity for continued exploration into the structure-activity relationships (SAR) within this class of compounds.

Data Table: Biological Activity Overview

Activity Type Target Organism Activity Observed Reference
AntiviralHepatitis B Virus (HBV)Inhibition via A3G mechanism
AntibacterialStaphylococcus aureusModerate inhibition
AntibacterialEscherichia coliLimited inhibition
AntibacterialKlebsiella pneumoniaeLimited inhibition

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this benzamide derivative involves multi-step organic reactions, typically starting with amide bond formation between substituted anilines and acyl chlorides. For example:

  • Amidation : Use 2,4-dimethylaniline and a benzoyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the core structure .
  • Optimization : Control reaction temperature (e.g., 0–5°C for exothermic steps) and solvent polarity to minimize side reactions. For instance, oxalyl chloride in DCM with catalytic DMF is effective for generating reactive acyl intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating pure products, as seen in similar benzamide syntheses .

Basic: How can structural confirmation and purity be validated for this compound?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions, such as the 4-methoxybenzoyl group (δ ~3.8 ppm for methoxy protons) and aromatic protons in the dimethylaniline moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., calculated for C₂₈H₃₀N₃O₃: ~456.5 g/mol) and detect isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) ensures >95% purity, particularly for intermediates prone to oxidation .

Basic: What preliminary assays are suitable for evaluating its biological activity?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 1–100 µg/mL, given structural similarities to bioactive benzamides .
  • Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or HDACs, as benzamides often modulate these enzymes .

Advanced: How can structure-activity relationships (SAR) be explored to enhance pharmacological properties?

  • Substituent Variation : Compare analogs with modified methoxy groups (e.g., 4-ethoxy vs. 4-methoxy) to assess electronic effects on binding .
  • Bioisosteric Replacement : Replace the 2,4-dimethylaniline group with heterocycles (e.g., pyrazole or thiazole) to improve solubility and metabolic stability .
  • Pharmacokinetic Profiling : Measure logP (octanol-water partition) and metabolic stability in liver microsomes to prioritize analogs with favorable ADME profiles .

Advanced: How should researchers address contradictory data in biological assays?

  • Dose-Response Validation : Repeat assays with stricter controls (e.g., vehicle-only and reference drugs like doxorubicin) to rule out false positives .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound solubility, as aggregation can skew activity .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to hypothesized targets .

Advanced: What advanced analytical methods resolve structural ambiguities in complex intermediates?

  • 2D NMR : NOESY or HSQC can distinguish regioisomers (e.g., para vs. ortho substitution in the benzamide core) .
  • X-ray Crystallography : Resolve absolute stereochemistry of chiral centers, particularly in the 1-oxobutan-2-yl moiety .
  • LC-MS/MS Fragmentation : Map fragmentation patterns to confirm linkage sites in multi-domain structures .

Advanced: How can computational modeling guide mechanistic studies?

  • Docking Simulations : Use AutoDock Vina to predict binding modes in HDAC or kinase active sites, leveraging crystallographic data from similar compounds .
  • MD Simulations : Analyze conformational stability in aqueous vs. lipid environments to optimize bioavailability .
  • QSAR Models : Train machine learning models on bioactivity data from analogs to predict optimal substituent combinations .

Methodological: What protocols ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent volume) via factorial design to maximize yield .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity for consistent batch production .

Methodological: How should stability studies be designed for long-term storage?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • HPLC-MS Stability Screening : Track degradation products (e.g., hydrolyzed amides or oxidized methoxy groups) over 6–12 months .
  • Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) in lyophilized formulations .

Methodological: What strategies validate target specificity in cellular models?

  • CRISPR Knockout : Generate cell lines lacking the hypothesized target (e.g., HDAC6) to confirm on-target effects .
  • Proteome Profiling : Use TMT or SILAC labeling to identify off-target protein interactions in response to treatment .
  • Transcriptomics : RNA-seq analysis reveals downstream pathways affected, distinguishing direct vs. indirect mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.